molecular formula C17H13NO2 B036739 1H-Isoindole-1,3(2H)-dione, 2-(2-phenyl-2-propenyl)- CAS No. 16307-59-8

1H-Isoindole-1,3(2H)-dione, 2-(2-phenyl-2-propenyl)-

Cat. No.: B036739
CAS No.: 16307-59-8
M. Wt: 263.29 g/mol
InChI Key: CDWLDGLHJIIQER-UHFFFAOYSA-N
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Description

1H-Isoindole-1,3(2H)-dione, 2-(2-phenyl-2-propenyl)- is a useful research compound. Its molecular formula is C17H13NO2 and its molecular weight is 263.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Isoindole-1,3(2H)-dione, 2-(2-phenyl-2-propenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Isoindole-1,3(2H)-dione, 2-(2-phenyl-2-propenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

16307-59-8

Molecular Formula

C17H13NO2

Molecular Weight

263.29 g/mol

IUPAC Name

2-(2-phenylprop-2-enyl)isoindole-1,3-dione

InChI

InChI=1S/C17H13NO2/c1-12(13-7-3-2-4-8-13)11-18-16(19)14-9-5-6-10-15(14)17(18)20/h2-10H,1,11H2

InChI Key

CDWLDGLHJIIQER-UHFFFAOYSA-N

SMILES

C=C(CN1C(=O)C2=CC=CC=C2C1=O)C3=CC=CC=C3

Canonical SMILES

C=C(CN1C(=O)C2=CC=CC=C2C1=O)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 60 g of potassium phthalimide and 66.4 g of α-bromomethyl styrene (prepared by the method of S. F. Reed, Jr., J. Org. Chem., 30, 3258 (1965)) in 150 ml of dimethylformamide is refluxed for 2 hours, cooled, and diluted with 400 ml of water. The resulting solid is filtered and dried in vacuo to give 83.4 g of N-(2-phenyl-2-propenyl)phthalimide. A small sample that is recrystallized from acetone-hexane has a melting point of 118°-121°C.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
66.4 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 60 g of potassium pthalimide and 66.4 g of α-bromoethyl styrene (prepared by the method of S. F. Reed, Jr., J. Org. Chem., 30, 3258 (1965)) in 150 ml of dimethylformamide is refluxed for 2 hours, cooled, and diluted with 400 ml of water. The resulting solid is filtered and dried in vacuo to give 83.4 g of N-(2-phenyl-2-propenyl)-pthalimide. A small sample that is recrystallized from acetone-hexane has a melting point of 118°-121°C.
Quantity
60 g
Type
reactant
Reaction Step One
Name
α-bromoethyl styrene
Quantity
66.4 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Three

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